2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol
Description
2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-4-28(10-11-30)23-26-21(25-18-13-16(2)12-17(3)14-18)20-15-24-29(22(20)27-23)19-8-6-5-7-9-19/h5-9,12-15,30H,4,10-11H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUYUKUFYSDBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the ethanolamine moiety to the pyrazolo[3,4-d]pyrimidine core through nucleophilic substitution .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and bases like sodium bicarbonate (NaHCO3) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.
Thiazolecarboxamides: These compounds contain a thiazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Biological Activity
The compound 2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The presence of an ethylamino group and a 3,5-dimethylphenyl substituent enhances its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to our target have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and repair. This inhibition leads to reduced proliferation of cancer cells:
- Case Study : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to cancer progression:
- Dihydrofolate Reductase (DHFR) : Inhibition studies revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .
- EGFR and VEGFR Inhibition : Other studies noted that similar compounds effectively inhibited epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are vital in tumor growth and angiogenesis. For example, one compound showed IC50 values of 0.3 µM against EGFR .
Mechanistic Insights
Molecular docking studies suggest that the binding affinity of these compounds to target enzymes correlates with their biological activity. The pyrazolo[3,4-d]pyrimidine scaffold allows for effective interactions with the active sites of these enzymes, facilitating competitive inhibition .
Summary of Biological Activities
| Activity | Target | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 Breast Cancer | Low µM | Induction of apoptosis |
| Dihydrofolate Reductase | DHFR | Low µM | Enzyme inhibition |
| Epidermal Growth Factor Receptor | EGFR | 0.3 µM | Competitive inhibition |
| Vascular Endothelial Growth Factor Receptor | VEGFR | Variable | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
